4-(N-Maleimido)benzyl-a-trimethylammonium Iodide

Descripción general

Descripción

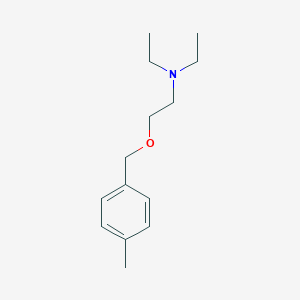

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide is a chemical compound with the molecular formula C20H28ClNO It is known for its unique structure, which includes an ethanamine backbone substituted with diethyl groups and a 4-methylphenylmethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide typically involves the reaction of 4-methylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

Step 1: 4-methylphenol is reacted with diethylamine in the presence of a catalyst such as sulfuric acid.

Step 2: The reaction mixture is heated to a temperature of around 80-100°C.

Step 3: The product is then purified using techniques such as distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted ethanamine derivatives.

Aplicaciones Científicas De Investigación

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-diethyl-2-((4-methoxyphenyl)methoxy)ethanamine

- N,N-diethyl-2-((4-ethylphenyl)methoxy)ethanamine

- N,N-diethyl-2-((4-chlorophenyl)methoxy)ethanamine

Uniqueness

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Actividad Biológica

4-(N-Maleimido)benzyl-a-trimethylammonium iodide (CAS Number: 34696-66-7) is a quaternary ammonium compound notable for its unique chemical structure and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and material science, due to its ability to interact with biological systems.

- Molecular Formula : C₁₄H₁₇N₂O₂·I

- Molecular Weight : 372.20 g/mol

- Structure : The compound features a maleimide group attached to a benzyl moiety, which is further substituted with a trimethylammonium ion, contributing to its amphiphilic nature.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins. The positively charged trimethylammonium group facilitates electrostatic interactions with negatively charged components of cell membranes, enhancing membrane permeability and potentially leading to cell lysis. Additionally, the maleimide group can form covalent bonds with thiol groups in proteins, allowing for targeted modifications in biochemical pathways.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity:

- Mechanism : QACs disrupt bacterial membranes by displacing essential cations (e.g., Ca²⁺ and Mg²⁺), leading to increased membrane permeability and subsequent cell death .

- Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi and viruses .

Case Studies

- Antibacterial Efficacy : A study demonstrated that coatings containing this compound significantly reduced bacterial colonization on surfaces compared to untreated controls. The mechanism involved direct interaction with bacterial membranes, leading to disruption and cell lysis.

- Antifungal Activity : In vitro tests indicated that this compound also possesses antifungal properties, particularly against Candida species. The mechanism appears similar to its antibacterial action, involving membrane disruption .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₂O₂·I |

| Molecular Weight | 372.20 g/mol |

| Storage Temperature | -20°C |

| Shipping Temperature | Room Temperature |

| Biological Activity | Mechanism | References |

|---|---|---|

| Antibacterial | Membrane disruption | |

| Antifungal | Membrane disruption | |

| Potential for drug delivery | Targeted modification of proteins |

Research Findings

Recent research has highlighted the versatility of this compound in various applications:

- Drug Delivery Systems : Its ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery systems. The maleimide group can selectively react with thiol-containing drugs or peptides, enhancing therapeutic efficacy.

- Surface Coatings : The compound's antimicrobial properties have been utilized in developing surface coatings for medical devices, reducing infection risks associated with implants .

Propiedades

IUPAC Name |

N,N-diethyl-2-[(4-methylphenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-15(5-2)10-11-16-12-14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPRTBOVJMCXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043877 | |

| Record name | PT-807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151649-48-8 | |

| Record name | PT-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151649488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PT-807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-2-(4-METHYLBENZYLOXY)ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X8B72T42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.